PPARα Potency vs. Advanced Benzofuran Agonist
The target compound demonstrates sub-micromolar PPARα agonist activity with an EC50 of 600 nM in a cell-based transactivation assay using COS-7 cells expressing human PPARα [1]. In contrast, the structurally related 2,3-dihydrobenzofuran-2-carboxylic acid derivative CHEMBL189110 exhibits an EC50 of 2 nM in the same assay system [2]. While the target compound is less potent, its distinct substitution pattern (6-propoxy and 2-chlorophenoxy) may offer advantages in terms of selectivity or metabolic stability that are not captured by this single potency metric. This direct comparison underscores that the target compound is not a simple equipotent analog but rather a differentiated molecular entity with its own pharmacological signature.
| Evidence Dimension | PPARα agonist activity (EC50) |
|---|---|
| Target Compound Data | 600 nM (COS-7 cells) |
| Comparator Or Baseline | (S)-5-{3-[2-Chloro-4-(2,2,2-trifluoroethyl)-phenoxy]-propoxy}-2-ethyl-2,3-dihydro-benzofuran-2-carboxylic acid (CHEMBL189110); EC50 = 2 nM |
| Quantified Difference | 300-fold less potent (600 nM vs. 2 nM) |
| Conditions | Cell-based transactivation assay in COS-7 cells expressing human PPARα |
Why This Matters
This 300-fold difference in potency confirms that the target compound is not a high-potency PPARα agonist and should be selected for applications where moderate activation is desired to minimize target-related toxicity or where unique selectivity profiles are prioritized over maximal potency.
- [1] BindingDB. BDBM50643799 (CHEMBL5570751). 2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid. EC50 = 600 nM for human PPARα in COS-7 cell transactivation assay. View Source
- [2] Shi, G.Q.; Dropinski, J.F.; Zhang, Y.; et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. J. Med. Chem. 2005, 48, 5589-5599. (EC50 = 2 nM for PPARα). View Source
